
9-Methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthetic route to produce this compound involves several steps. Researchers typically start with commercially available precursors and employ organic synthesis techniques. While the exact synthetic pathway may vary, it often includes cyclization reactions, piperidine ring formation, and selective methylation. Detailed protocols can be found in scientific literature, and optimization of reaction conditions is crucial to achieve high yields.
Molecular Structure Analysis
The molecular structure of 9-Methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine consists of a purine core (a bicyclic heterocycle) fused with a substituted piperidine ring. The thiophene group (4-thiophen-2-yl) is attached to one of the piperidine nitrogen atoms. The methyl group at position 9 enhances its stability and influences its interactions with biological targets. Refer to Figure 1 for an illustrative representation of the molecular structure.
Chemical Reactions Analysis
The compound’s reactivity profile includes potential nucleophilic substitutions, oxidative processes, and ring-opening reactions. Researchers explore its behavior under various conditions to understand its chemical versatility. Investigating its reactivity with electrophiles, nucleophiles, and metal catalysts provides insights into its synthetic utility and potential applications.
Mechanism of Action
While specific details regarding its mechanism of action are still under investigation, it is believed that 9-Methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine interacts with cellular receptors or enzymes. Its purine scaffold suggests possible involvement in nucleotide metabolism, signal transduction pathways, or modulation of protein kinases. Further studies are needed to elucidate its precise targets and biological effects .
properties
IUPAC Name |
9-methyl-6-(4-thiophen-2-ylpiperidin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-19-10-18-13-14(19)16-9-17-15(13)20-6-4-11(5-7-20)12-3-2-8-21-12/h2-3,8-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMHNJXAOULSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

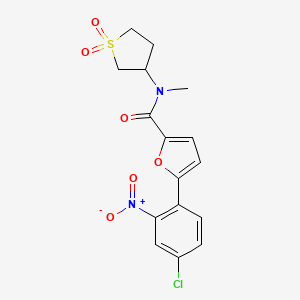
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)
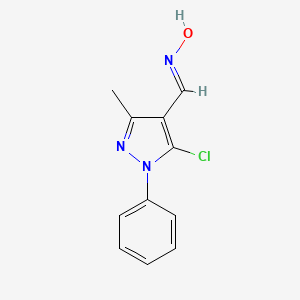

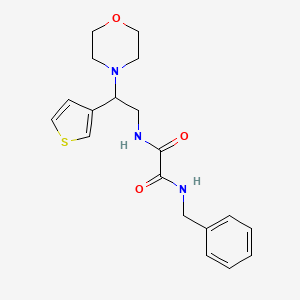
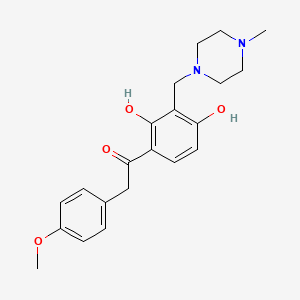
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)
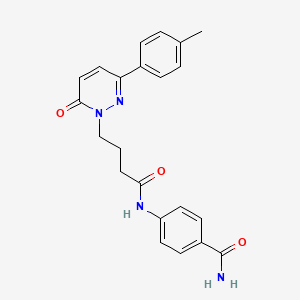
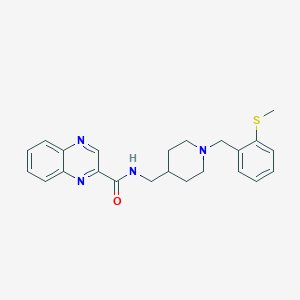
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)
![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)
